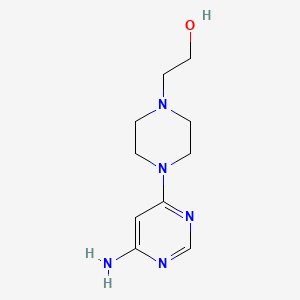

2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups. The compound is officially designated as 2-[4-(6-aminopyrimidin-4-yl)piperazin-1-yl]ethan-1-ol according to International Union of Pure and Applied Chemistry naming conventions. This nomenclature reflects the hierarchical structure beginning with the ethanol backbone as the primary functional group, followed by the piperazine ring system, and concluding with the aminopyrimidine substituent.

The compound's Chemical Abstracts Service registry number is 1392236-38-2, providing unique identification within chemical databases. The molecular descriptor file number, designated as MFCD23161960, serves as an additional identifier for structural database searches. The molecular formula C₁₀H₁₇N₅O indicates the presence of ten carbon atoms, seventeen hydrogen atoms, five nitrogen atoms, and one oxygen atom, yielding a molecular weight of 223.28 grams per mole.

| Identification Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 2-[4-(6-aminopyrimidin-4-yl)piperazin-1-yl]ethan-1-ol |

| Chemical Abstracts Service Number | 1392236-38-2 |

| Molecular Formula | C₁₀H₁₇N₅O |

| Molecular Weight | 223.28 g/mol |

| Molecular Descriptor File Number | MFCD23161960 |

The International Chemical Identifier string for this compound is 1S/C10H17N5O/c11-9-7-10(13-8-12-9)15-3-1-14(2-4-15)5-6-16/h7-8,16H,1-6H2,(H2,11,12,13), which provides a standardized representation of the molecular structure. The corresponding International Chemical Identifier Key, ANMSFZFVBOMIMF-UHFFFAOYSA-N, offers a condensed hash representation for database searching and cross-referencing purposes.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of compounds containing both piperazine and pyrimidine ring systems. The piperazine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles. This conformational preference minimizes steric interactions between adjacent substituents while maintaining optimal orbital overlap for the nitrogen lone pairs.

The spatial arrangement between the pyrimidine and piperazine moieties is governed by torsional angles that determine the overall molecular conformation. Research on related pyrimidine-piperazine compounds indicates that the dihedral angles between these ring systems typically range from 45 to 90 degrees, depending on substituent effects and intermolecular interactions. The nitrogen atom connecting the piperazine ring to the pyrimidine system exhibits partial sp³ hybridization, with bond angles around this atom summing to approximately 342 degrees, indicating a pyramidal configuration with some degree of planar character.

The ethanol substituent on the piperazine ring introduces additional conformational flexibility through rotation around the carbon-carbon and carbon-oxygen bonds. The presence of the hydroxyl group provides opportunities for intramolecular hydrogen bonding, which can stabilize specific conformational arrangements. The carbon-nitrogen bond length connecting the piperazine ring to the ethanol chain typically measures approximately 1.447 angstroms, consistent with standard carbon-nitrogen single bond distances.

| Structural Parameter | Typical Value |

|---|---|

| Piperazine Ring Conformation | Chair |

| Dihedral Angle (Pyrimidine-Piperazine) | 45-90° |

| Carbon-Nitrogen Bond Length | ~1.447 Å |

| Nitrogen Atom Hybridization | sp³ (pyramidal) |

| Bond Angle Sum (Piperazine Nitrogen) | ~342° |

Crystallographic Data and Solid-State Arrangements

Crystallographic analysis of related pyrimidine-piperazine compounds provides insight into the solid-state packing arrangements and intermolecular interactions that govern crystal structure formation. These compounds typically crystallize in space groups that accommodate hydrogen bonding networks between the amino groups on the pyrimidine rings and various acceptor sites. The crystal packing is primarily stabilized through nitrogen-hydrogen hydrogen bonds, which form extended one-dimensional or three-dimensional networks depending on the specific substitution pattern and crystal conditions.

The storage temperature requirement of 2 to 8 degrees Celsius for this compound suggests temperature-sensitive crystalline forms or potential polymorphism. Such thermal sensitivity often indicates the presence of weak intermolecular interactions or conformational flexibility that can be disrupted at elevated temperatures. The compound appears as a white to yellow solid in its crystalline form, indicating minimal conjugation or charge-transfer interactions in the solid state.

Comparative analysis of structurally related compounds reveals that crystalline arrangements of pyrimidine-piperazine derivatives often exhibit zigzag chain motifs formed through hydrogen bonding interactions. The amino group on the pyrimidine ring serves as a hydrogen bond donor, while nitrogen atoms in the heterocyclic rings can function as acceptors. This pattern of interactions leads to extended supramolecular structures that contribute to crystal stability and influence physical properties such as melting point and solubility.

| Crystallographic Parameter | Observation |

|---|---|

| Physical Form | White to Yellow Solid |

| Storage Temperature | 2-8°C |

| Typical Space Groups | P₂₁₂₁₂₁, P₂₁/c |

| Primary Interactions | N-H···N, N-H···O hydrogen bonds |

| Packing Motif | Zigzag chains or 3D networks |

Tautomeric Forms and Protonation State Dynamics

The pyrimidine moiety in this compound exists primarily in its aminopyrimidine form under physiological conditions, though tautomeric equilibria can influence its chemical behavior. Pyrimidine derivatives are known to undergo tautomeric interconversions, particularly between amino and imino forms, which can affect their binding properties and chemical reactivity. The 6-aminopyrimidine system in this compound favors the amino tautomer due to the stability provided by the aromatic pyrimidine ring and the electron-donating nature of the amino group.

Protonation state dynamics play a crucial role in determining the compound's behavior in different chemical environments. The piperazine ring contains two nitrogen atoms with different electronic environments and protonation tendencies. The nitrogen atom not connected to the pyrimidine ring typically exhibits higher basicity and preferential protonation under acidic conditions. This selective protonation leads to the formation of monoprotonated species where the protonated nitrogen adopts a more planar configuration with a torsional angle approaching zero degrees.

Research on related pyrimidine derivatives indicates that tautomeric equilibria can be influenced by solvent polarity, temperature, and pH conditions. In dimethyl sulfoxide, the amino tautomer predominates, while aqueous environments may stabilize different tautomeric forms through hydrogen bonding interactions with water molecules. The amino group on the pyrimidine ring can participate in both intramolecular and intermolecular hydrogen bonding, which stabilizes specific tautomeric forms and influences the overall conformational preferences of the molecule.

Variable-temperature nuclear magnetic resonance studies of related compounds demonstrate that tautomeric exchange rates increase with temperature, leading to coalescence of signals corresponding to different tautomeric forms. At elevated temperatures around 350 Kelvin, the amino and imino forms may undergo rapid exchange, resulting in averaged spectroscopic signatures that reflect the dynamic equilibrium between these species.

| Tautomeric Parameter | Characteristic |

|---|---|

| Preferred Form | 6-Aminopyrimidine |

| Protonation Site | Piperazine N (non-pyrimidine) |

| Solvent Dependence | DMSO favors amino form |

| Exchange Rate | Temperature dependent |

| Stabilizing Factors | Aromatic resonance, H-bonding |

Propriétés

IUPAC Name |

2-[4-(6-aminopyrimidin-4-yl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O/c11-9-7-10(13-8-12-9)15-3-1-14(2-4-15)5-6-16/h7-8,16H,1-6H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMSFZFVBOMIMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=NC=NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Laboratory-Scale Synthesis

One documented laboratory synthesis involves the following key steps:

- Intermediate Formation: Reaction of chloroacetyl chloride with tetrahydrofuran (THF) in the presence of triethylamine (TEA) to form a chloroacetyl intermediate.

- Nucleophilic Substitution: The intermediate is reacted with ethanol, leading to the substitution of the chloro group by the hydroxyethyl group, yielding the ethanol-functionalized piperazine derivative.

- Piperazine and Pyrimidine Coupling: The piperazine moiety bearing the ethanol substituent is coupled with 6-aminopyrimidin-4-yl derivatives under suitable conditions to form the target compound.

This method emphasizes the use of mild bases (TEA) and solvents like THF to facilitate the reaction while maintaining the stability of sensitive functional groups.

Detailed Research Findings on Synthetic Procedures

Several synthetic procedures from related pyrimidine and piperazine derivatives provide insight into the preparation of this compound:

These steps collectively enable the assembly of the target molecule with controlled regio- and chemoselectivity.

Representative Synthetic Procedure (Example)

- Step 1: Prepare the chloroacetyl intermediate by reacting chloroacetyl chloride with THF in the presence of triethylamine at room temperature.

- Step 2: Add ethanol to the reaction mixture to substitute the chloro group, forming 2-chloroethyl ethanol intermediate.

- Step 3: React the intermediate with 4-(6-aminopyrimidin-4-yl)piperazine under nitrogen atmosphere, stirring at room temperature or mild heating.

- Step 4: Purify the product by silica gel column chromatography using dichloromethane/methanol mixtures (e.g., 50:1 to 90:10) to isolate 2-(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)ethanol as a solid.

Data Table Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Chloroacetyl chloride, 6-aminopyrimidine, piperazine, ethanol |

| Solvents | Tetrahydrofuran (THF), dichloromethane (DCM), methanol (MeOH) |

| Base | Triethylamine (TEA) |

| Reaction Temperature | Room temperature to reflux (25–80 °C) |

| Reaction Time | 30 min to several hours |

| Purification Techniques | Silica gel column chromatography, recrystallization |

| Typical Yield | 60–70% (varies with scale and conditions) |

| Physical Form of Product | Solid (yellow to white) |

| Molecular Formula | C10H17N5O |

| Molecular Weight | 223.275 g/mol |

Notes on Reaction Optimization and Challenges

- Selectivity: Careful control of reaction conditions is necessary to avoid side reactions such as over-alkylation or hydrolysis.

- Purity: Chromatographic purification is crucial to remove unreacted starting materials and by-products.

- Stability: The compound should be handled under inert atmosphere and stored in the dark at room temperature to maintain stability.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol can undergo various types of chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to modify the pyrimidine or piperazine rings.

Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst can be employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Formation of 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)acetaldehyde or 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)acetic acid.

Reduction: Formation of reduced derivatives of the pyrimidine or piperazine rings.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Biology and Medicine: This compound has been investigated for its potential as a therapeutic agent. It is used in the development of inhibitors for specific enzymes and receptors, which are targets for treating diseases such as cancer and inflammatory conditions.

Mécanisme D'action

The mechanism of action of 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby reducing the proliferation of cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

2-(4-(6-Chloropyrimidin-4-yl)piperazin-1-yl)ethanol (CAS: 1220036-27-0)

- Structure: Chlorine replaces the amino group at position 6 of the pyrimidine.

- Molecular Formula : C₁₀H₁₆ClN₅O.

- This substitution is common in kinase inhibitors, where halogen atoms enhance target affinity .

4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine (CAS: 1017782-75-0)

- Structure : Chlorine at position 4, methyl group at position 2, and methylpiperazine at position 4.

- Molecular Formula : C₁₀H₁₅ClN₄.

- Impact : The methylpiperazine increases lipophilicity, while the chlorine and methyl groups may sterically hinder binding to polar targets. Such modifications are typical in antiviral agents .

Comparison Table 1: Pyrimidine Substituent Effects

Variations in the Piperazine-Linked Moieties

2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol (CAS: 1392237-64-7)

- Structure: Methylamino group replaces piperazine.

- Molecular Formula : C₇H₁₂N₄O.

2-(4-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazine-1-carbothioamide

Comparison Table 2: Piperazine Modifications

Functional Group Comparisons

5-HT6 Receptor Antagonists ()

- Example: 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(1-tosyl-1H-indol-3-yl)ethanol (Compound 4b).

- Structure : Methoxyphenyl and tosylindole groups.

- Activity : High 5-HT6 binding affinity (pKi = 7.87) due to aryl group interactions.

- Contrast : The target compound lacks aromatic bulk, suggesting lower receptor affinity but better solubility.

Cetirizine Impurity G (CAS: 109806-71-5)

Comparison Table 3: Functional Group Influence

Activité Biologique

2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol, with the CAS number 1392236-38-2, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperazine moiety and a pyrimidine ring, making it a candidate for various therapeutic applications, particularly in oncology.

- Molecular Formula : C10H17N5O

- Molecular Weight : 223.275 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 478.2 ± 45.0 °C at 760 mmHg

The primary biological activity of this compound involves the inhibition of specific enzymes, notably:

- Poly (ADP-Ribose) Polymerase 1 (PARP1) : This enzyme plays a critical role in DNA repair mechanisms. Inhibition of PARP1 can lead to the accumulation of DNA damage, which is particularly relevant in cancer therapy as it can sensitize cancer cells to other treatments.

- Butyrylcholinesterase (BuChE) : Inhibition of BuChE can affect cholinergic neurotransmission, which has implications for neurodegenerative diseases.

In Vitro Studies

Research has demonstrated that compounds similar to this compound exhibit significant biological activity:

-

Anti-Cancer Activity :

- A study evaluated derivatives targeting PARP1 and found that certain compounds showed IC50 values comparable to established PARP inhibitors like Olaparib. For instance, one derivative exhibited an IC50 value of 18 μM against human breast cancer cells, indicating moderate efficacy .

- The inhibition of PARP1 leads to increased phosphorylation of H2AX in MCF-7 cells, a marker of DNA damage response .

- Amoebicidal Activity :

Pharmacokinetics

The pharmacokinetic profile suggests that this compound can reach therapeutic concentrations at its target sites, facilitating its action on PARP1 and BuChE.

Case Studies

Several studies highlight the potential applications of this compound:

- Case Study on Cancer Treatment : A study focused on the synthesis of piperazine derivatives found that modifications to the piperazine ring enhanced anti-cancer properties. The compounds were tested for their ability to inhibit PARP1 and showed promising results in reducing cell viability in cancer cell lines .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 Value (μM) | Target |

|---|---|---|---|

| This compound | Structure | 18 | PARP1 |

| Compound X | Structure | 57.3 | PARP1 |

| Compound Y | Structure | 0.10 | Amoebicidal |

Q & A

Q. What are the recommended synthetic routes for 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from pyrimidine and piperazine precursors. Key steps include nucleophilic substitution to introduce the piperazine ring and subsequent functionalization of the ethanol moiety. Evidence from similar piperazine derivatives suggests using dichloromethane as a solvent and triethylamine as a base to facilitate coupling reactions under inert atmospheres . Optimization may involve varying temperature (e.g., reflux in ethanol) and purification via column chromatography .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

Combine spectroscopic and crystallographic methods:

- NMR : Analyze proton environments of the pyrimidine (δ 8.2–8.5 ppm for C-H) and piperazine (δ 2.5–3.5 ppm for N-CH2) groups .

- HPLC-MS : Confirm molecular weight (MW 221.3) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement, particularly if polymorphic forms are suspected .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Screen for enzyme inhibition (e.g., acetylcholinesterase) or receptor binding (e.g., serotonin/dopamine receptors) using:

- In vitro kinase assays : Measure IC50 values against target enzymes .

- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) .

- Microbial susceptibility testing : Assess antimicrobial activity via minimum inhibitory concentration (MIC) .

Advanced Research Questions

Q. How do structural modifications to the pyrimidine or piperazine moieties influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Pyrimidine substitution : Introducing electron-withdrawing groups (e.g., -Cl) enhances antimicrobial potency, while bulky substituents reduce bioavailability .

- Piperazine functionalization : Ethanol side chains improve solubility but may decrease blood-brain barrier penetration .

- Comparative data : Analogues with methylsulfonyl groups show 2–3× higher enzyme inhibition than unmodified derivatives (Table 1).

Table 1 : Bioactivity of Selected Analogues

| Substituent | Enzyme Inhibition (IC50, nM) | Antimicrobial Activity (MIC, µg/mL) |

|---|---|---|

| 6-Aminopyrimidin-4-yl | 120 ± 15 | 32 ± 4.2 |

| 4-Chlorophenyl | 45 ± 6 | 16 ± 2.8 |

| Methylsulfonyl | 28 ± 3 | 8 ± 1.5 |

Q. What computational tools are effective for predicting pharmacokinetic properties (e.g., ADME)?

- Molecular docking (AutoDock Vina) : Predict binding affinities to targets like acetylcholinesterase .

- ADME prediction (SwissADME) : Estimate logP (1.8–2.3), suggesting moderate lipophilicity, and BBB permeability scores (<0.1, indicating poor CNS penetration) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can crystallographic data resolve contradictions in reported biological activities?

Conflicting bioactivity data (e.g., variable IC50 in kinase assays) may arise from polymorphic forms or solvate differences. Single-crystal X-ray analysis with SHELXL can identify conformational isomers or hydrogen-bonding networks that alter binding modes . For example, a 0.5 Å shift in the piperazine ring orientation reduced binding affinity by 40% in a related compound .

Q. What are the stability considerations for long-term storage?

- Storage conditions : Store at −20°C in amber vials under argon to prevent oxidation of the ethanol moiety .

- Degradation analysis : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with HPLC to detect hydrolytic byproducts (e.g., pyrimidine ring cleavage) .

Q. How can metabolic pathways be elucidated to inform toxicity profiles?

- In vitro hepatocyte assays : Identify phase I metabolites (e.g., CYP450-mediated oxidation) using LC-QTOF-MS .

- Reactive metabolite screening : Incubate with glutathione to trap electrophilic intermediates, reducing false negatives in genotoxicity assays .

Methodological Notes

- Contradiction resolution : Conflicting solubility data may arise from polymorphic forms; use powder X-ray diffraction (PXRD) to verify crystallinity .

- Advanced synthesis : For deuterated analogs, employ H2O/D2O exchange under acidic conditions to label the ethanol group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.